Azepan-3-yl-(4-nitro-benzylidene)-amine
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Description
Azepan-3-yl-(4-nitro-benzylidene)-amine is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Biological Activity
Azepan-3-yl-(4-nitro-benzylidene)-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including studies on its efficacy against various pathogens and cancer cell lines.
Chemical Structure and Properties
This compound is characterized by the presence of an azepane ring, a nitro group, and a benzylidene moiety. The structural formula can be represented as follows:
This compound is synthesized through a condensation reaction involving azepan derivatives and nitro-substituted benzaldehydes.
Antimicrobial Activity
Research has indicated that azepan derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various azepane derivatives, including this compound, against several bacterial strains. The results showed that:
- Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method.
- The compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity of Azepan Derivatives
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
---|---|---|
This compound | 15.62 | 31.25 |
Control (Ciprofloxacin) | 5 | 10 |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against various cancer cell lines. The compound's effectiveness was evaluated using the MTT assay, which measures cell viability.
Key Findings:
- The compound exhibited cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
- IC50 values were calculated to assess potency.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa | 12.5 |
MCF-7 | 15.0 |
A549 (lung) | 20.0 |
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Cell Proliferation: The compound may induce apoptosis in cancer cells, leading to reduced viability.
- Disruption of Bacterial Cell Wall Synthesis: Its antimicrobial activity could stem from interference with bacterial growth processes.
Case Studies
- Antimicrobial Efficacy Study: A study conducted by Ismail et al. demonstrated that the compound had significant antibacterial activity against S. aureus, with an MIC comparable to established antibiotics like ciprofloxacin .
- Anticancer Evaluation: In a study published in the Journal of Organic Chemistry, azepane derivatives were tested against a panel of cancer cell lines, revealing that this compound had promising results in inhibiting tumor growth, particularly in ovarian and cervical cancer models .
Properties
Molecular Formula |
C13H17N3O2 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-(azepan-3-yl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H17N3O2/c17-16(18)13-6-4-11(5-7-13)9-15-12-3-1-2-8-14-10-12/h4-7,9,12,14H,1-3,8,10H2 |
InChI Key |
ITYOTPGFVBEWCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC(C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.